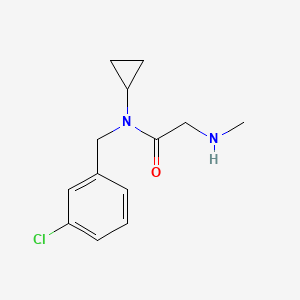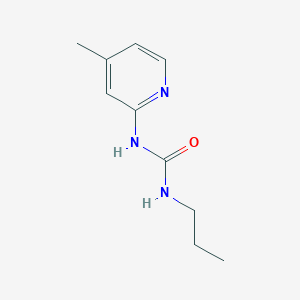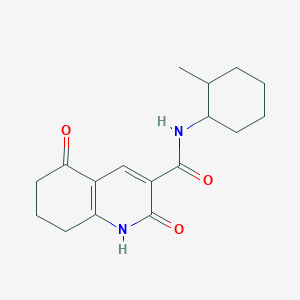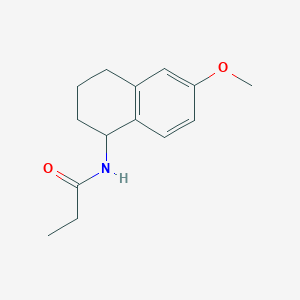
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide, also known as CPP-115, is a promising drug candidate that has gained significant attention in the scientific community. This compound belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors and has shown potential in treating several neurological disorders.
Wirkmechanismus
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide works by inhibiting the GABA aminotransferase enzyme, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which reduces the activity of neurons. This results in a calming effect on the brain, which can be useful in treating several neurological disorders.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the brain. By increasing the concentration of GABA, this compound reduces the activity of neurons, which can be beneficial in treating several neurological disorders. The drug has also been shown to increase the levels of dopamine in the brain, which can improve mood and reduce anxiety. Additionally, this compound has been shown to reduce the levels of glutamate in the brain, which can be beneficial in treating epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has several advantages and limitations for lab experiments. The drug is highly selective for the GABA aminotransferase enzyme, which reduces the risk of off-target effects. Additionally, this compound has a long half-life, which allows for once-daily dosing. However, the drug has poor solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has several potential future directions. The drug is currently being studied for its potential in treating several neurological disorders, including epilepsy, addiction, and anxiety. Additionally, this compound has shown potential in enhancing cognitive function, which could be beneficial in treating cognitive disorders such as Alzheimer's disease. Further research is needed to determine the full potential of this compound in treating neurological disorders and enhancing cognitive function.
Synthesemethoden
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide is synthesized from the reaction between N-methyl glycine and 3-chlorobenzylidene cyclopropylamine. The reaction yields this compound as a white solid, which is then purified using recrystallization. The purity of the compound is determined using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has shown potential in treating several neurological disorders, including epilepsy, addiction, and anxiety. The drug works by inhibiting the GABA aminotransferase enzyme, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, resulting in a calming effect on the brain. By increasing the concentration of GABA, this compound can reduce the activity of neurons, which can be beneficial in treating several neurological disorders.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-cyclopropyl-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-15-8-13(17)16(12-5-6-12)9-10-3-2-4-11(14)7-10/h2-4,7,12,15H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMKTHSAAUVXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(CC1=CC(=CC=C1)Cl)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)
![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5343083.png)

![7-[(isopropylthio)acetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5343100.png)